4-(1,3-Thiazolidin-2-yl)benzonitrile
Overview
Description
“4-(1,3-Thiazolidin-2-yl)benzonitrile” is a chemical compound with the CAS Number: 90595-44-1 . It has a molecular weight of 190.27 and its molecular formula is C10H10N2S . It is a powder at room temperature .
Synthesis Analysis
Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 . The InChI key is BSLYORCAGNIGOR-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazolidine chemistry has been explored to develop antibody–drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides . The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 190.26 and its molecular formula is C10H10N2S .Scientific Research Applications
Bioactive Properties and Synthesis
Molecular Design and Biological Evaluation
Thiazolidinone derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The design of such compounds often involves the synthesis of derivatives combining various pharmacophoric elements to enhance biological activity. For instance, derivatives combining a benzisothiazole and 4-thiazolidinone framework have shown appreciable anti-inflammatory and potential wound healing effects, with specific derivatives inhibiting matrix metalloproteinases (MMPs) at the nanomolar level, highlighting their therapeutic potential in tissue damage and inflammation-related conditions (Incerti et al., 2018).
Antimicrobial and Analgesic Activities
The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives has been explored, with these compounds characterized for their antimicrobial and analgesic activities. Such studies indicate the role of thiazolidinone derivatives in developing new antimicrobial agents, showcasing their relevance in addressing drug-resistant bacterial infections (Bhovi K. Venkatesh et al., 2010).
Anticancer Activity
Synthesis and Evaluation of Anticancer Agents
Thiazolidinone compounds have also been synthesized and evaluated for their anticancer activities. The structural modification of these molecules, by incorporating various substituents, has been a key focus to enhance their efficacy against different cancer cell lines. For example, compounds have been identified with significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers, underscoring the versatility and potential of thiazolidinone derivatives as anticancer agents (Havrylyuk et al., 2010).
Antimicrobial Applications
Development of Antimicrobial Agents
The antimicrobial properties of thiazolidinone derivatives against a range of bacterial and fungal strains have been a significant area of research. This includes the synthesis of novel thiazolidin-4-one fused s-triazines, which displayed remarkable antimicrobial activity, suggesting their potential use as therapeutic agents in treating infections (Amit B. Patel et al., 2014).
Future Directions
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . The accessible clinical applications in various biological targets are critically reviewed . These data provide useful information for designing next-generation drug candidates .
Mechanism of Action
Target of Action
The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .
Mode of Action
The exact mode of action of This compound Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of This compound Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of the action of This compound anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .
Biochemical Analysis
Biochemical Properties
The thiazolidine motif in 4-(1,3-Thiazolidin-2-yl)benzonitrile is intriguing and has been found to possess extensive biological potential . It has been reported to interact with various enzymes, proteins, and other biomolecules, exhibiting properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and hypoglycemic activities .
Cellular Effects
This compound can influence cell function in various ways. For instance, it has been reported to improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS), thereby exhibiting hypoglycemic, antimicrobial, and antioxidant actions respectively .
Molecular Mechanism
The mechanism of action of this compound is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it stimulates the PPAR-γ receptor to improve insulin resistance and inhibits cytoplasmic Mur ligases for its antimicrobial action .
Properties
IUPAC Name |
4-(1,3-thiazolidin-2-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLYORCAGNIGOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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